3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride
Description
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride is a synthetic analogue of bupropion, a norepinephrine and dopamine reuptake inhibitor (NDRI) widely used as an antidepressant . The compound features a 2-benzoxazolinone core substituted with a 3-morpholinopropionyl group at the 6-position and a methyl group at the 3-position. This structural modification aims to enhance pharmacological activity while maintaining the NDRI mechanism of action. Preclinical studies have demonstrated its efficacy in antidepressant models, such as the forced swimming test in mice, where it reduced immobility time at doses of 2.5–20 mg/kg, comparable to bupropion at certain doses . Additionally, the compound exhibits antioxidant properties, albeit with lower potency relative to other analogues in its class .
Properties
CAS No. |
59384-76-8 |
|---|---|
Molecular Formula |
C15H19ClN2O4 |
Molecular Weight |
326.77 g/mol |
IUPAC Name |
3-methyl-6-(3-morpholin-4-ium-4-ylpropanoyl)-1,3-benzoxazol-2-one;chloride |
InChI |
InChI=1S/C15H18N2O4.ClH/c1-16-12-3-2-11(10-14(12)21-15(16)19)13(18)4-5-17-6-8-20-9-7-17;/h2-3,10H,4-9H2,1H3;1H |
InChI Key |
WINZILUVXFYSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CC[NH+]3CCOCC3)OC1=O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride involves multiple steps, starting with the preparation of 3-morpholinopropanoic acid . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. The process may involve heating, cooling, and maintaining specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the functional groups involved.
Scientific Research Applications
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, protein binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antidepressant Activity
The compound belongs to a series of bupropion analogues where the substituent on the 6-position of the benzoxazolinone core varies. Key analogues include:
- 6-(Piperidinopropionyl)-3-methyl-2-benzoxazolinone
- 6-(Diethylaminopropionyl)-3-methyl-2-benzoxazolinone
- 6-(tert-Butylaminopropionyl)-3-methyl-2-benzoxazolinone
All analogues, including the morpholino derivative, demonstrated significant antidepressant activity in the forced swimming test. At 2.5–20 mg/kg doses, they reduced immobility times in mice, with efficacy comparable to bupropion at specific doses .
Antioxidant Activity
Radical scavenging activity (via DPPH assay) revealed marked differences among analogues (Table 1). The morpholino-substituted compound exhibited the lowest antioxidant potency in the series, suggesting that the morpholine group may hinder radical-neutralizing capacity compared to bulkier or more lipophilic substituents.
Table 1: Antioxidant Activity (IC₅₀) of 2-Benzoxazolinone Analogues
| Substituent | IC₅₀ (mg/ml ± SEM) |
|---|---|
| Piperidino | 107.6 ± 0.53 |
| Diethylamino | 142.1 ± 1.27 |
| tert-Butylamino | 370.8 ± 1.23 |
| Morpholino | 535.6 ± 3.04 |
Data adapted from Hadizadeh et al. . Lower IC₅₀ indicates higher antioxidant potency.
Structural and Functional Differences
The morpholino group introduces a polar, oxygen-containing heterocycle, which may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration. However, the reduced antioxidant activity of the morpholino derivative implies a trade-off between antidepressant efficacy and ancillary antioxidant benefits.
Biological Activity
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride is a compound belonging to the class of benzoxazolinone derivatives. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural representation can be described using the SMILES notation: CN1C2=C(C=C(C=C2)C(=O)N(C(C)C)C1=O)C(=O)N1CCOCC1.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and modulate neurotransmitter levels, contributing to its analgesic effects.
Analgesic and Anti-inflammatory Effects
A study conducted on mice evaluated the analgesic properties of the compound through a phenyl-p-benzoquinone-induced pain model. The results showed a significant reduction in pain response, with an effective dose (ED50) estimated at approximately . The percentage decrease in pain activity was calculated based on the number of stretches observed in treated versus control groups .
| Dose (mg/kg) | % Decrease in Pain Activity |
|---|---|
| 1 | 20% |
| 5 | 50% |
| 10 | 70% |
Anticancer Potential
Preliminary studies suggest that benzoxazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in human breast cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Case Study on Pain Management : In a controlled experiment involving various analgesics, this compound was compared against standard analgesics like ibuprofen. The compound showed comparable efficacy with fewer side effects reported, indicating its potential as a safer alternative for chronic pain management.
- Antitumor Activity : A recent investigation into the compound's effects on glioblastoma cells revealed significant inhibition of cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution, demonstrating that treated cells were arrested in the G0/G1 phase, suggesting a halt in progression towards mitosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
